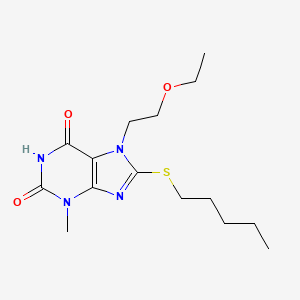

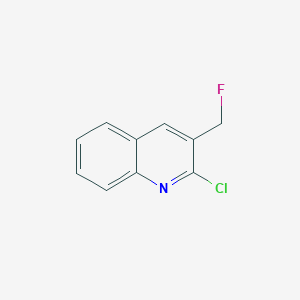

7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential applications in various scientific research fields. The compound was first synthesized in the late 1980s and has since been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Research on the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine reveals insights into the structural and molecular properties of related compounds. These findings could be instrumental in understanding the synthesis pathways and molecular characteristics of "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" and similar purine analogs (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Electron Transport Applications

The development of novel alcohol-soluble n-type conjugated polyelectrolytes for electron transport layer (ETL) applications in inverted polymer solar cells is a significant area of research. Such materials, due to their electron-deficient nature and high conductivity, are pivotal in improving the efficiency of polymer solar cells (Hu et al., 2015). This research might point towards electronic or photonic applications for compounds like "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione".

Purine Analog Synthesis

The synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs provides a foundational understanding of chemical reactions and synthetic pathways that could be applied to the synthesis of "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" (Alves, Proença, & Booth, 1994). This research is crucial for developing new medicinal and biological research applications.

Catalysis and Chemical Reactions

Studies on the catalysis and reactions of compounds involving β-ketophosphine and related complexes of rhodium highlight the potential for "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" in catalytic processes. Such research could uncover new pathways for organic synthesis and catalysis (Robertson et al., 2001).

Polymerization and Material Science

The exploration of novel polymerizable compounds and their applications in material science provides insight into how "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" might be used in the creation of new materials. Research on the synthesis and polymerization of specific quinodimethanes and their derivatives indicates the potential for developing new polymers with unique properties (Itoh et al., 1997).

Propriétés

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-4-6-7-10-23-15-16-12-11(19(15)8-9-22-5-2)13(20)17-14(21)18(12)3/h4-10H2,1-3H3,(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIWDIPOAYUNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)

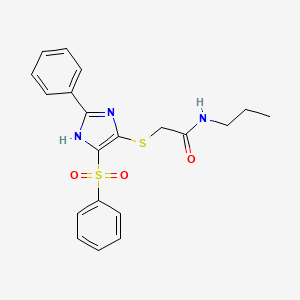

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)

![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2510121.png)

![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2510125.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)

![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)

![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)

![3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2510136.png)